molecular formula C20H35NO2 B164275 Alpha-Linolenoyl ethanolamide CAS No. 57086-93-8

Alpha-Linolenoyl ethanolamide

Cat. No.: B164275
CAS No.: 57086-93-8
M. Wt: 321.5 g/mol
InChI Key: HBJXRRXWHSHZPU-PDBXOOCHSA-N
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Description

.alpha.-Linolenoyl Ethanolamide is a member of the N-acylethanolamine family, which are lipid compounds naturally present in both animal and plant membranes. These compounds are constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine . .alpha.-Linolenoyl Ethanolamide is an endocannabinoid containing .alpha.-linolenic acid in place of the arachidonic acid moiety .

Mechanism of Action

Target of Action

Alpha-Linolenoyl ethanolamide is a type of N-acylethanolamine , a class of lipid compounds naturally present in both animal and plant membranes . It has been reported to have affinity for different receptor proteins, including nuclear receptors such as PPARα, channels such as TRPV1, and membrane receptors such as GPR119 and GPR55 .

Mode of Action

The interaction of this compound with its targets results in a variety of physiological effects. For instance, it has been suggested that GPR119 and GPR55 are implicated as membrane surface receptors for fatty acid ethanolamides . The activation of these receptors can lead to various downstream effects, including the regulation of glucose homeostasis, anti-inflammation, anti-anaphylactic, analgesia, and hypophagia .

Biochemical Pathways

This compound is a constituent of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) . The biosynthesis, degradation, and pharmacological actions of acylethanolamides have been studied . Specific receptor proteins recognize them by their differences in the chain length and degree of unsaturation of the fatty acids, which act as agonists/antagonists or activators/blockers .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, its interaction with GPR119 and GPR55 receptors can lead to the regulation of glucose homeostasis, anti-inflammation, anti-anaphylactic, analgesia, and hypophagia .

Preparation Methods

.alpha.-Linolenoyl Ethanolamide can be synthesized through an amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as a catalyst. The reaction is conducted at 30°C for 1 hour, resulting in a high yield of the compound . This method is scalable and efficient, making it suitable for industrial production.

Chemical Reactions Analysis

.alpha.-Linolenoyl Ethanolamide undergoes various chemical reactions, including:

Common reagents and conditions include hydroxyl radicals, ozone, and sodium methoxide. Major products formed from these reactions include oxidized derivatives and substituted ethanolamides .

Scientific Research Applications

.alpha.-Linolenoyl Ethanolamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to .alpha.-Linolenoyl Ethanolamide include:

    Linoleoyl Ethanolamide: Contains linoleic acid instead of .alpha.-linolenic acid.

    Oleoyl Ethanolamide: Contains oleic acid.

    Palmitoyl Ethanolamide: Contains palmitic acid.

.alpha.-Linolenoyl Ethanolamide is unique due to its .alpha.-linolenic acid moiety, which imparts distinct biological activities and interactions with cannabinoid receptors .

Properties

IUPAC Name

(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXRRXWHSHZPU-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694017
Record name alpha-Linolenoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Linolenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

57086-93-8
Record name alpha-Linolenoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dietary fat composition influence plasma ALEA levels?

A1: Research suggests that diets enriched with alpha-linolenic acid (ALA) can significantly increase plasma ALEA levels. In a study [], participants consuming a diet containing flaxseed oil, a rich source of ALA, showed significantly increased plasma ALEA concentrations compared to those on a Western diet. This suggests that ALEA biosynthesis may be influenced by the availability of its precursor, ALA.

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